N-(2-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as CP-690,550, is a small molecule that has been studied for its potential use in treating autoimmune diseases. This compound was first synthesized by Pfizer in 2003 and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-(2-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide works by selectively inhibiting the activity of JAKs, which are involved in the signaling pathways that lead to the activation of immune cells. By blocking the activity of JAKs, this compound can help to reduce the production of cytokines and other inflammatory molecules that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. In clinical trials, it has been shown to be effective in reducing symptoms of rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. This makes it a useful tool for studying the role of JAKs in the immune response and for developing new treatments for autoimmune diseases.
One limitation of using this compound in lab experiments is that it is a small molecule and may not be suitable for all types of experiments. In addition, it may have off-target effects that could complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One area of interest is the development of new JAK inhibitors that are more selective and have fewer off-target effects. Another area of interest is the use of this compound in combination with other drugs to enhance its effectiveness and reduce the risk of side effects. Finally, there is interest in using this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
Synthesemethoden
The synthesis of N-(2-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide involves several steps, starting with the reaction of 2-chloroacetamide with 2-cyanophenylboronic acid in the presence of a palladium catalyst. This reaction produces an intermediate compound, which is then reacted with 4-methyl-2-pyrimidinethiol in the presence of a base to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the immune response. By blocking the activity of JAKs, this compound can help to reduce inflammation and prevent damage to tissues.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-10-6-7-16-14(17-10)20-9-13(19)18-12-5-3-2-4-11(12)8-15/h2-7H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINCUKPPTWYRHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.